molecular formula C21H34O3 B129138 delta 5-Pregnenetriol CAS No. 903-67-3

delta 5-Pregnenetriol

Cat. No.: B129138
CAS No.: 903-67-3
M. Wt: 334.5 g/mol
InChI Key: XGUQCUDPXSTKLI-PUOFRWEFSA-N
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Description

Delta 5-Pregnenetriol, also known as 5-pregnene-3β,17α,20-triol, is a naturally occurring steroid hormone. It is a metabolite of pregnenolone and plays a significant role in the biosynthesis of other steroid hormones, including androgens, estrogens, and corticosteroids. This compound is found in various tissues, including the adrenal glands, gonads, and brain, and is involved in numerous physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Delta 5-Pregnenetriol can be synthesized through several chemical routes. One common method involves the hydroxylation of pregnenolone at the 17α and 20 positions. This process typically requires specific catalysts and reaction conditions to ensure the correct placement of hydroxyl groups.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biotechnological processes. Microbial fermentation using genetically engineered microorganisms can be employed to produce this compound in large quantities. These microorganisms are designed to express the necessary enzymes for the hydroxylation of pregnenolone.

Chemical Reactions Analysis

Types of Reactions: Delta 5-Pregnenetriol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound into other steroidal compounds by introducing additional oxygen atoms.

    Reduction: Reduction reactions can modify the hydroxyl groups, potentially converting them into other functional groups.

    Substitution: Substitution reactions can replace one or more hydroxyl groups with other functional groups, altering the compound’s properties.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Catalysts: Enzymatic catalysts, such as cytochrome P450 enzymes, are often employed in biotechnological processes.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce various hydroxylated steroids, while reduction can yield different alcohol derivatives.

Scientific Research Applications

Delta 5-Pregnenetriol has numerous applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other steroid hormones and as a model compound in studying steroid biosynthesis.

    Biology: Researchers study its role in cellular processes, including cell signaling and metabolism.

    Medicine: this compound is investigated for its potential therapeutic effects, particularly in hormone replacement therapy and the treatment of adrenal insufficiency.

    Industry: It is used in the production of pharmaceuticals and as a biochemical marker in diagnostic tests.

Mechanism of Action

Delta 5-Pregnenetriol exerts its effects through several mechanisms:

    Molecular Targets: It interacts with steroid hormone receptors, including androgen, estrogen, and corticosteroid receptors.

    Pathways Involved: The compound influences various signaling pathways, such as the hypothalamic-pituitary-adrenal axis, which regulates stress responses and metabolic functions.

Comparison with Similar Compounds

Delta 5-Pregnenetriol is unique compared to other similar compounds due to its specific hydroxylation pattern. Similar compounds include:

    Pregnenolone: A precursor to this compound, involved in the biosynthesis of steroid hormones.

    Dehydroepiandrosterone (DHEA): Another steroid hormone with similar biosynthetic pathways but different physiological roles.

    17α-Hydroxypregnenolone: A hydroxylated derivative of pregnenolone, involved in the production of glucocorticoids and androgens.

This compound’s unique structure and function make it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

(3S,8R,9S,10R,13S,14S,17R)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,13,15-18,22-24H,5-12H2,1-3H3/t13-,15-,16+,17-,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUQCUDPXSTKLI-PUOFRWEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30920469
Record name Pregn-5-ene-3,17,20-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30920469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903-67-3
Record name 5-Pregnene-3beta,17alpha,20alpha-triol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000903673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pregn-5-ene-3,17,20-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30920469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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